molecular formula C17H17N3O3S B4015003 1-(2-ethoxyphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione

1-(2-ethoxyphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione

Cat. No. B4015003
M. Wt: 343.4 g/mol
InChI Key: LXDALZXLDAYNOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidine and pyrrolidinedione compounds involves complex reactions including condensation, cyclization, and functionalization processes. For instance, Sarıpınar et al. (2006) describe the synthesis of functionalized 1H‐Pyrimidine‐2‐ones/thiones through a process involving the loss of carbon dioxide and water, yielding moderate yields of derivatives. Such methodologies might be reflective of the synthetic routes applicable to the compound , highlighting the chemical versatility and the synthesis challenge it presents [E. Sarıpınar et al., 2006].

Molecular Structure Analysis

The analysis of molecular structure, particularly through crystallography, plays a crucial role in understanding the spatial arrangement and electronic configuration of compounds. Liu et al. (2006) conducted a crystal structure analysis of a related thienopyridine compound, revealing insights into the coplanarity of rings and hydrogen bonding patterns. Such studies are essential for the compound under discussion, as they provide a deeper understanding of molecular interactions and stability [Liu et al., 2006].

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. For example, the study by Sedlák et al. (2003) on a related pyrrolidin-2-one derivative discusses the kinetics and mechanism of transformation reactions, providing insights into the reactivity and potential chemical behavior of our compound of interest [M. Sedlák et al., 2003].

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are fundamental for understanding the application and manipulation of chemical compounds. Al‐Refai et al. (2016) detail the spectroscopic characterization and crystal structure analysis of a pyridine-carbonitrile compound, emphasizing the importance of such studies in predicting and utilizing the physical properties of compounds like the one under discussion [M. Al‐Refai et al., 2016].

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemicals, define the practical applications and safety considerations of chemical compounds. Studies similar to that of Kukaniev et al. (1998) on thiadiazolopyrimidinones highlight the reactivity of such compounds with various reagents, underscoring the importance of understanding the chemical properties for the effective use and handling of the compound in focus [M. A. Kukaniev et al., 1998].

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(4-methylpyrimidin-2-yl)sulfanylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-3-23-13-7-5-4-6-12(13)20-15(21)10-14(16(20)22)24-17-18-9-8-11(2)19-17/h4-9,14H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDALZXLDAYNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=NC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642829
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-ethoxyphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione
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1-(2-ethoxyphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione
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1-(2-ethoxyphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione
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1-(2-ethoxyphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione
Reactant of Route 5
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1-(2-ethoxyphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione
Reactant of Route 6
1-(2-ethoxyphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione

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